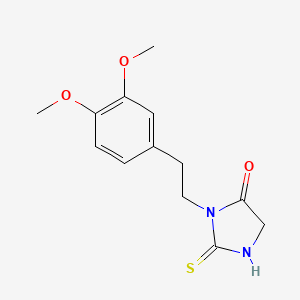

3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

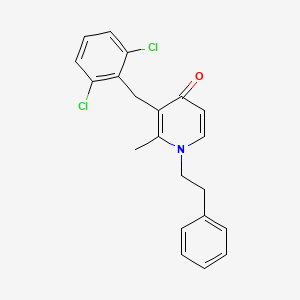

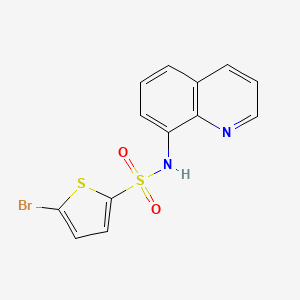

3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one is a complex organic compound. It is related to 3,4-Dimethoxyphenethylamine , which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also structurally similar to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups have been synthesized . The synthesis involved the use of phenethylamine, a precursor of dopamine and related compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination . For example, the triazole compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, was found to crystallize in the monoclinic space group P21 .Wissenschaftliche Forschungsanwendungen

Biological Activity and Medicinal Chemistry

Thiazolidin-4-ones are recognized for their significant biological activities and serve as a privileged scaffold in medicinal chemistry. They exhibit a wide range of biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral activities. The versatility of thiazolidin-4-ones, highlighted by their interaction with various biological targets, makes them highly valuable for designing new drug agents. The influence of different substituents on their biological activity has been a subject of study, aiming to optimize these compounds for higher efficacy as drug agents (Mech, Kurowska, & Trotsko, 2021).

Synthetic Development and Green Methodologies

The synthesis of thiazolidin-4-one derivatives, including 3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one, has evolved over time. Starting from the mid-nineteenth century, various synthetic methodologies have been developed, incorporating green chemistry principles. These methods aim to minimize environmental impact and improve the efficiency of synthesizing these biologically active compounds. The history and synthetic development of thiazolidin-4-ones are well-documented, showcasing their pharmacological importance and potential for treating various diseases (Santos, Jones Junior, & Silva, 2018).

Antioxidant Activities

Studies on the antioxidant activities of thiazolidin-4-one derivatives have shown that these compounds can exhibit strong scavenging effects towards free radicals. This ability to neutralize reactive oxygen species suggests that thiazolidin-4-ones, by extension, compounds like this compound, may offer protective roles against oxidative damage, which is a key factor in the development of various chronic diseases (Kładna et al., 2014).

Applications in Cancer and Metabolic Diseases

The link between metabolic diseases, such as diabetes, and Alzheimer’s disease has been explored with thiazolidinediones showing promise in treatment strategies. These compounds, by influencing insulin resistance and deficiency, could potentially interact with the molecular pathways involved in Alzheimer's disease. This highlights the broader applicability of thiazolidin-4-ones in treating not only metabolic disorders but also neurodegenerative diseases, suggesting a multidisciplinary approach to drug development (Li, Song, & Leng, 2015).

Safety and Hazards

Safety data sheets for related compounds indicate that they can be hazardous. For instance, 3,4-Dimethoxyphenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-12(16)8-14-13(15)19/h3-4,7H,5-6,8H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTAOHXMKFNFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)CNC2=S)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)

![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)